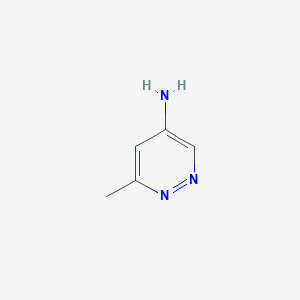

6-Methylpyridazin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3 |

|---|---|

Molecular Weight |

109.13 g/mol |

IUPAC Name |

6-methylpyridazin-4-amine |

InChI |

InChI=1S/C5H7N3/c1-4-2-5(6)3-7-8-4/h2-3H,1H3,(H2,6,8) |

InChI Key |

VINQTTYFIBEQCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylpyridazin-4-amine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methylpyridazin-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document delves into the compound's structural characteristics, predicted physicochemical properties, and spectroscopic profile. Furthermore, it outlines a plausible synthetic pathway, discusses its expected reactivity, and explores potential applications based on the broader activities of the pyridazine scaffold. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyridazine nucleus being a prominent scaffold in a multitude of biologically active molecules. 6-Methylpyridazin-4-amine, a substituted aminopyridazine, represents a valuable building block for the synthesis of more complex chemical entities. Its unique arrangement of nitrogen atoms and the presence of both amino and methyl functional groups offer diverse opportunities for chemical modification and interaction with biological targets. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to antimicrobial, antihypertensive, and anticancer properties. This guide aims to consolidate the available technical information on 6-Methylpyridazin-4-amine to facilitate its application in pioneering research endeavors.

Chemical and Physical Properties

Precise experimental data for 6-Methylpyridazin-4-amine is not extensively documented in publicly available literature. However, based on its structure and data from closely related analogs, we can predict its key properties.

Core Compound Identifiers

| Identifier | Value | Source |

| Chemical Name | 6-Methylpyridazin-4-amine | N/A |

| CAS Number | 875215-31-9 | [1] |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CN=N1)N | [2] |

| InChI | InChI=1S/C5H7N3/c1-4-2-5(6)3-7-8-4/h2-3H,1H3,(H2,6,8) | [2] |

| InChIKey | VINQTTYFIBEQCY-UHFFFAOYSA-N | [2] |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 6-Methylpyridazin-4-amine. These values are computationally derived and should be used as an estimation pending experimental verification.

| Property | Predicted Value | Notes |

| Melting Point | Not available | Likely a solid at room temperature based on similar structures. |

| Boiling Point | Not available | Expected to be relatively high due to hydrogen bonding capabilities. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | The amine and pyridazine nitrogens suggest some water solubility. |

| pKa | Not available | The amino group is expected to be basic, and the pyridazine nitrogens are weakly basic. |

| LogP | -0.4 | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of 6-Methylpyridazin-4-amine could start from a suitable chloropyridazine precursor, followed by a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Figure 1: Proposed synthesis workflow for 6-Methylpyridazin-4-amine.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar aminopyridazines and requires experimental optimization.

-

Reaction Setup: To a solution of 4-chloro-6-methylpyridazine in a suitable solvent (e.g., ethanol or a sealed tube with liquid ammonia), add a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide, or bubbling ammonia gas).

-

Reaction Conditions: Heat the reaction mixture in a sealed vessel at a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic Profile

While experimental spectra for 6-Methylpyridazin-4-amine are not available, the expected spectroscopic features can be predicted based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

-

Methyl Protons (-CH₃): A singlet peak is expected, likely in the range of δ 2.2-2.6 ppm.

-

Aromatic Protons (Pyridazine Ring): Two distinct signals for the two aromatic protons on the pyridazine ring are anticipated. One proton is adjacent to the methyl group and the other is adjacent to the amino group, leading to different chemical shifts, likely in the aromatic region (δ 6.0-8.5 ppm).

-

Amine Protons (-NH₂): A broad singlet is expected for the amine protons, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 20-25 ppm.

-

Aromatic Carbons (Pyridazine Ring): Four distinct signals are expected for the four carbon atoms of the pyridazine ring in the aromatic region (δ 110-160 ppm). The carbon atom attached to the amino group will be significantly upfield compared to the others.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 109.13.

-

Fragmentation: Fragmentation patterns would likely involve the loss of HCN, N₂, and methyl radicals. Predicted collision cross-section data for various adducts are available in public databases.[2]

Reactivity and Potential Applications

The reactivity of 6-Methylpyridazin-4-amine is dictated by the interplay of the electron-rich amino group and the electron-deficient pyridazine ring.

Chemical Reactivity

-

N-Alkylation and N-Acylation: The primary amino group is nucleophilic and can readily undergo reactions with alkyl halides, acyl chlorides, and anhydrides to form N-substituted derivatives.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.

-

Electrophilic Aromatic Substitution: The pyridazine ring is generally electron-deficient and resistant to electrophilic substitution. However, the activating effect of the amino group may facilitate substitution at positions ortho and para to it, although the inherent reactivity of the pyridazine ring will still make this challenging.

-

Metal Coordination: The nitrogen atoms of the pyridazine ring and the amino group can act as ligands for metal ions, forming coordination complexes.

Figure 2: Key reactivity sites of 6-Methylpyridazin-4-amine.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 6-Methylpyridazin-4-amine are not well-documented, the pyridazine scaffold is a known pharmacophore. Derivatives have shown a broad spectrum of biological activities, including:

-

Antimicrobial Agents: The pyridazine ring is present in several compounds with antibacterial and antifungal properties.[3][4]

-

Cardiovascular Agents: Some pyridazine derivatives have been investigated for their antihypertensive and cardiotonic effects.

-

Oncology: The pyridazine moiety is a component of some kinase inhibitors and other anticancer agents.

-

Agrochemicals: Certain substituted pyridazines have been developed as herbicides.

In materials science, the ability of 6-Methylpyridazin-4-amine to act as a ligand for metal ions could be exploited in the development of novel catalysts, sensors, or functional materials.

Safety and Handling

Hazard Identification

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Expected to cause skin and eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Methylpyridazin-4-amine is a versatile heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known identifiers, predicted properties, a plausible synthetic approach, and expected reactivity. As research into novel pyridazine derivatives continues, a deeper understanding of the chemical and biological properties of 6-Methylpyridazin-4-amine will undoubtedly emerge, paving the way for its use in the development of new technologies and therapeutics.

References

-

PubChemLite. 6-methylpyridazin-4-amine hydrochloride (C5H7N3). [Link]

-

ACS Omega. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]

-

ACS Omega. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]

-

MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

Sources

Spectroscopic Analysis of 6-Methylpyridazin-4-amine: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for 6-Methylpyridazin-4-amine could not be located. This technical guide will therefore provide a theoretical framework for the expected spectroscopic characteristics of this compound, supplemented with available data for structurally related analogs to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to 6-Methylpyridazin-4-amine

6-Methylpyridazin-4-amine belongs to the pyridazine class of nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of such molecules is paramount for drug discovery and development, with spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) serving as the cornerstones of structural elucidation. This guide will outline the expected spectroscopic features of 6-Methylpyridazin-4-amine, providing a predictive analysis to aid in its identification and characterization.

Predicted Mass Spectrometry (MS) Data

While experimental mass spectra are not available, predicted data from computational tools can offer guidance on the expected mass-to-charge ratios (m/z) for various adducts of 6-Methylpyridazin-4-amine. The molecular formula of the compound is C₅H₇N₃, with a monoisotopic mass of 109.063995 Da.

Table 1: Predicted Mass Spectrometry Data for 6-Methylpyridazin-4-amine Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 110.07127 |

| [M+Na]⁺ | 132.05321 |

| [M-H]⁻ | 108.05672 |

| [M]⁺ | 109.06345 |

This data is computationally predicted and should be confirmed by experimental analysis.

Experimental Protocol for Mass Spectrometry

A standard experimental approach to obtain the mass spectrum of 6-Methylpyridazin-4-amine would involve the following steps:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample solution into a mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule as it is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion.

-

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below is a predicted analysis of the ¹H and ¹³C NMR spectra for 6-Methylpyridazin-4-amine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the aromatic protons on the pyridazine ring, and the amine protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 6-Methylpyridazin-4-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.5 | Singlet | 3H |

| Ring CH | ~6.5 - 8.5 | Doublets | 1H each |

| -NH₂ | Variable (broad) | Singlet | 2H |

The exact chemical shifts of the ring protons will be influenced by the positions of the methyl and amino groups. The amine protons are often broad and their chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Methylpyridazin-4-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~20-25 |

| Ring C-NH₂ | ~150-160 |

| Ring C-CH₃ | ~155-165 |

| Ring CH | ~110-130 |

Experimental Protocol for NMR Spectroscopy

To acquire NMR spectra, the following general procedure would be followed:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Methylpyridazin-4-amine is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as C-H and C=N bonds of the pyridazine ring.

Table 4: Predicted IR Absorption Bands for 6-Methylpyridazin-4-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3500 | Medium, two bands |

| C-H stretch (aromatic) | 3000-3100 | Medium to weak |

| C-H stretch (aliphatic) | 2850-3000 | Medium to weak |

| C=N stretch (ring) | 1500-1600 | Medium to strong |

| N-H bend (amine) | 1580-1650 | Medium to strong |

| C-N stretch | 1250-1350 | Medium |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

Structural Confirmation and Workflow

The definitive structural confirmation of 6-Methylpyridazin-4-amine would involve a synergistic approach, integrating the data from all three spectroscopic techniques.

Caption: Workflow for the structural elucidation of 6-Methylpyridazin-4-amine.

Conclusion

While direct experimental spectroscopic data for 6-Methylpyridazin-4-amine is not currently available in the public domain, this guide provides a robust predictive framework based on established spectroscopic principles and data from analogous structures. The outlined experimental protocols offer a clear path for researchers to obtain the necessary data for the definitive characterization of this compound. The synergistic use of MS, NMR, and IR spectroscopy is essential for the unambiguous confirmation of the structure of 6-Methylpyridazin-4-amine, a crucial step in its potential development for pharmaceutical or other applications.

References

Due to the lack of specific experimental data for 6-Methylpyridazin-4-amine, no direct references for its spectra can be provided. The information presented is based on general principles of organic spectroscopy and data for structurally similar compounds found in chemical databases such as PubChem.

A Technical Guide to the Synthetic Routes of Aminopyridazines

Introduction: The Pivotal Role of Aminopyridazines in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] When functionalized with an amino group, the resulting aminopyridazines exhibit a remarkable spectrum of biological activities, acting as crucial pharmacophores in a diverse array of therapeutic agents.[3] Their ability to form robust hydrogen bonds and engage in various intermolecular interactions allows them to bind effectively to biological targets, leading to applications as enzyme inhibitors, receptor modulators, and more.[2] This guide provides an in-depth exploration of the primary synthetic strategies employed to construct these valuable molecules, offering insights into the underlying principles and practical considerations for researchers in drug discovery and development.

This document is structured to provide a logical progression from foundational ring-synthesis approaches to the more nuanced methods of functionalizing a pre-existing pyridazine core. Each section delves into the mechanistic underpinnings, discusses the scope and limitations, and provides actionable protocols to empower the practicing chemist.

Part 1: De Novo Synthesis – Constructing the Pyridazine Ring

The foundational approach to synthesizing pyridazine derivatives involves the construction of the heterocyclic ring from acyclic precursors. This strategy is particularly valuable when the desired substitution pattern is not easily accessible through functionalization of a pre-formed ring.

Cyclocondensation of 1,4-Dicarbonyl Compounds with Hydrazine

The most classical and widely utilized method for forming the pyridazine ring is the Paal-Knorr-type cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives.[4][5] The choice of the dicarbonyl precursor is critical as it dictates the final substitution pattern of the pyridazine ring.

Causality Behind Experimental Choices:

-

Dicarbonyl Precursor: Unsaturated 1,4-diketones are often preferred as they lead directly to the aromatic pyridazine product.[5] Saturated 1,4-diketones can also be used; however, this initially forms a dihydropyridazine intermediate which then requires a subsequent oxidation step to achieve the desired aromaticity.[4][5]

-

Hydrazine Source: Hydrazine hydrate is the most common and cost-effective reagent. Substituted hydrazines (e.g., phenylhydrazine) can be employed to introduce a substituent on one of the ring nitrogen atoms.

-

Reaction Conditions: The cyclization is typically acid-catalyzed, often carried out in solvents like ethanol or acetic acid under reflux conditions. The acid protonates a carbonyl oxygen, activating it towards nucleophilic attack by the hydrazine nitrogen.

Diagram 1: General Scheme for Pyridazine Synthesis from 1,4-Diketones

Caption: Paal-Knorr type synthesis of pyridazines.

Part 2: Functionalization of Pre-formed Pyridazine Scaffolds

A more common and versatile approach, especially in late-stage diversification for structure-activity relationship (SAR) studies, is the introduction of an amino group onto an existing pyridazine ring. Halogenated pyridazines, particularly chloropyridazines, are the workhorse intermediates for these transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of aminopyridazines from their halo-substituted precursors.[6] The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.[7]

Mechanistic Rationale:

The reaction proceeds via an addition-elimination mechanism.[8][9]

-

Addition: A potent nucleophile, such as ammonia, an amine, or an amide, attacks the carbon atom bearing the halogen leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which is a key stabilizing factor for the intermediate.[8][9]

-

Elimination: The aromaticity is restored by the expulsion of the halide leaving group (e.g., Cl⁻).

The reactivity of halopyridazines in SNAr reactions is significantly influenced by the position of the halogen. Halogens at the C3 or C6 positions are generally more reactive than those at C4 or C5 due to more effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogens.

Diagram 2: SNAr Mechanism on a Halopyridazine

Caption: Addition-elimination mechanism of SNAr.

Exemplary Protocol: Synthesis of 3-Amino-6-chloropyridazine

This protocol describes the regioselective amination of 3,6-dichloropyridazine, a common and commercially available starting material.[10]

Step-by-Step Methodology:

-

Reactant Charging: In a pressure-rated reaction vessel, charge 3,6-dichloropyridazine (1.0 eq) and a suitable solvent such as methanol or ethanol.[10]

-

Nucleophile Addition: Add aqueous ammonia (0.5-7.5 eq) to the vessel.[10] The excess of ammonia serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 30-180 °C.[10] The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization or silica gel column chromatography to yield the pure 3-amino-6-chloropyridazine.[10]

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For cases where SNAr reactions are sluggish or require harsh conditions, the Buchwald-Hartwig amination has emerged as a highly versatile and efficient alternative.[11][12] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and a wide variety of amines under relatively mild conditions.[11][13]

Causality and Key Components:

The success of the Buchwald-Hartwig amination hinges on a synergistic interplay between three key components:

-

Palladium Precatalyst: A source of palladium(0) is required to initiate the catalytic cycle. Common precatalysts include Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., Xantphos, Josiphos) are often employed to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[14]

-

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is essential to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[15]

The Buchwald-Hartwig reaction offers significant advantages, including broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to traditional methods.[11]

Table 1: Comparison of Synthetic Routes to Aminopyridazines

| Method | Key Precursors | Typical Conditions | Advantages | Limitations |

| Cyclocondensation | 1,4-Dicarbonyls, Hydrazine | Acidic, Reflux | Builds the core ring system | Limited by precursor availability; may require oxidation |

| SNAr | Halopyridazines, Amines/Ammonia | Basic or Neutral, Elevated Temp. | Cost-effective, scalable | Can require harsh conditions; limited amine scope |

| Buchwald-Hartwig Amination | Halopyridazines, Amines | Pd-catalyst, Ligand, Base | Mild conditions, broad scope | Catalyst cost, ligand sensitivity |

Conclusion and Future Outlook

The synthesis of aminopyridazines is a mature field with a robust toolkit of reliable synthetic methods. The classical cyclocondensation reactions remain indispensable for constructing the pyridazine core from simple acyclic precursors. For the crucial task of introducing the amino functionality, nucleophilic aromatic substitution on readily available halopyridazines offers a direct and economical route. For more challenging substrates or when milder conditions are paramount, the palladium-catalyzed Buchwald-Hartwig amination provides a powerful and versatile alternative.

Future innovations in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photocatalytic methods. Furthermore, the continued exploration of C-H amination reactions could provide even more direct and atom-economical pathways to these vital heterocyclic compounds, further empowering the fields of drug discovery and materials science.

References

- ChemTube3D. (n.d.). Synthesis of Pyridazine.

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem. Retrieved from [Link]

- Journal of Medicinal Chemistry. (n.d.). Aminopyridazines as Acetylcholinesterase Inhibitors.

- SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.

- Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.

- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

MDPI. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

- Universidade do Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

- PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

-

PubMed. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Retrieved from [Link]

-

PubMed. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Retrieved from [Link]

- ACS Publications. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry.

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.

- ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

-

YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

- Science of Synthesis. (n.d.). Product Class 8: Pyridazines.

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sciencepg.com [article.sciencepg.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Part 1: The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry

As a Senior Application Scientist, it is my responsibility to provide a meticulously researched and technically sound guide. Initial investigations into "6-Methylpyridazin-4-amine" reveal a notable scarcity of direct references in publicly accessible scientific literature and chemical databases. This suggests that the compound may be a novel chemical entity, a rarely studied intermediate, or perhaps referred to by a different nomenclature.

However, the core structure—a substituted pyridazine—is of significant interest in medicinal chemistry. Therefore, this guide will proceed by first principles. We will construct a hypothetical, yet scientifically rigorous, pathway for the discovery and study of 6-Methylpyridazin-4-amine. This approach allows us to delve into the fundamental chemistry and potential applications of this class of compounds, providing valuable insights for researchers in the field.

This guide will be structured to first introduce the pyridazine core and its importance, then propose a logical synthesis route for 6-Methylpyridazin-4-amine, detail its hypothetical characterization, and finally, explore its potential as a pharmacophore in drug discovery based on the known activities of structurally related analogs.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it an attractive core for designing ligands that can interact with a wide range of biological targets.

Pyridazine derivatives have been successfully developed into drugs with a wide array of therapeutic applications, including:

-

Antihypertensive agents: Minaprine and hydralazine are notable examples.

-

Anticancer agents: Certain pyridazine-based compounds have shown potent activity against various cancer cell lines.

-

Antimicrobial and antiviral agents.

-

Central nervous system (CNS) agents: Compounds targeting various receptors in the brain.

The introduction of substituents onto the pyridazine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. A methyl group (-CH3) can enhance metabolic stability and provide a key hydrophobic interaction point, while an amine group (-NH2) can act as a crucial hydrogen bond donor or acceptor, significantly influencing target binding. The specific placement of these groups, as in 6-Methylpyridazin-4-amine, would create a unique chemical entity with a distinct pharmacological profile waiting to be explored.

Part 2: Proposed Synthesis and Characterization

2.1: Retrosynthetic Analysis

A logical retrosynthetic approach to 6-Methylpyridazin-4-amine would involve the disconnection of the C-N bond, leading back to a halogenated precursor, 4-chloro-6-methylpyridazine. This intermediate can, in turn, be synthesized from a corresponding pyridazinone.

Caption: Retrosynthetic analysis of 6-Methylpyridazin-4-amine.

2.2: Proposed Synthetic Pathway

The proposed forward synthesis would therefore involve a two-step process starting from 6-methylpyridazin-3(2H)-one.

Caption: Proposed two-step synthesis of 6-Methylpyridazin-4-amine.

2.3: Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-methylpyridazine

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-methylpyridazin-3(2H)-one (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl3, 3.0-5.0 eq) at 0 °C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-Methylpyridazin-4-amine

-

Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.

-

Reagent Addition: Add an ammonia source, such as a solution of ammonia in methanol (7N) or ammonium hydroxide (5.0-10.0 eq).

-

Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to yield the final product, 6-Methylpyridazin-4-amine.

2.4: Structural Elucidation and Characterization

The identity and purity of the synthesized 6-Methylpyridazin-4-amine would be confirmed using a suite of analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the aromatic protons on the pyridazine ring, and the amine protons. The chemical shifts and coupling constants would be characteristic of the proposed structure. |

| ¹³C NMR | Resonances for the methyl carbon and the four distinct carbons of the pyridazine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C5H7N3. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching frequencies for the amine group and C=N/C=C stretching for the aromatic ring. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating the purity of the compound. |

Part 3: Potential Applications in Drug Discovery

While the biological activity of 6-Methylpyridazin-4-amine itself is not documented, we can infer its potential applications by examining structurally similar compounds. The aminopyridazine moiety is a known pharmacophore that can interact with a variety of enzyme active sites and receptors.

3.1: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The 4-amino-6-methylpyridazine scaffold presents an ideal hydrogen bond donor (the amine group) and acceptor (the ring nitrogens) to achieve this binding motif.

Caption: Hypothetical binding of 6-Methylpyridazin-4-amine to a kinase hinge region.

This suggests that 6-Methylpyridazin-4-amine could serve as a valuable starting point for the development of novel inhibitors for protein kinases implicated in cancer and inflammatory diseases.

3.2: GPCR Ligands

G-protein coupled receptors (GPCRs) are another major class of drug targets. The aromatic nature and hydrogen bonding capabilities of 6-Methylpyridazin-4-amine make it a candidate for interacting with the transmembrane helices of GPCRs. Further derivatization of the amine or methyl groups could lead to potent and selective ligands for a variety of GPCRs.

Conclusion

While 6-Methylpyridazin-4-amine may not yet be a well-documented compound, its core structure and substitution pattern suggest a high potential for biological activity. The synthetic route proposed herein is robust and based on well-established chemical principles, providing a clear path for its synthesis and subsequent investigation. The exploration of such novel chemical entities is a cornerstone of modern drug discovery, and 6-Methylpyridazin-4-amine represents an intriguing, unexplored corner of chemical space. This guide provides the foundational knowledge and experimental framework for researchers to begin to unlock its potential.

References

There are no direct references for the synthesis or applications of "6-Methylpyridazin-4-amine" in the provided search results. The references below pertain to the general chemistry of pyridazines and their applications in medicinal chemistry, which informed the hypothetical pathways and potential applications discussed in this guide.

- Pyridazine Chemistry: While a specific link is not available from the search, general information on pyridazine synthesis and reactivity can be found in advanced organic chemistry textbooks and review articles in journals such as Chemical Reviews and the Journal of Organic Chemistry. A comprehensive search on Scifinder or Reaxys would be the next step for a researcher in this field.

- Medicinal Chemistry of Pyridazines: Numerous review articles discuss the role of the pyridazine scaffold in drug discovery.

- Kinase Inhibitors: The principles of kinase inhibitor design, including hinge-binding motifs, are well-documented. Authoritative sources include Nature Reviews Drug Discovery and the Journal of Medicinal Chemistry.

In Silico Prediction of 6-Methylpyridazin-4-amine Properties: A Technical Guide for Drug Discovery Professionals

Abstract

The early assessment of a compound's physicochemical and pharmacokinetic properties is a cornerstone of modern drug discovery, mitigating the risk of late-stage attrition. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of key drug-like properties of 6-Methylpyridazin-4-amine, a novel heterocyclic amine. As experimental data for this molecule is not extensively available, this document serves as a practical workflow, demonstrating how computational tools can be leveraged to generate a robust preliminary profile. We will delve into the theoretical underpinnings and provide step-by-step protocols for predicting physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and potential biological targets. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to accelerate their research endeavors.

Introduction: The Imperative of Early-Stage In Silico Profiling

The journey of a drug candidate from initial hit to clinical approval is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles. The ability to predict these properties before significant investment in synthesis and in vitro testing is, therefore, of paramount importance. In silico methodologies offer a rapid and cost-effective means to triage and prioritize compounds with a higher probability of success.[1][2]

6-Methylpyridazin-4-amine (Figure 1) is a small heterocyclic molecule with the chemical formula C5H7N3 and a molecular weight of 109.13 g/mol .[3] Its pyridazine core is a structural motif found in various biologically active compounds, suggesting potential for therapeutic applications. This guide will use 6-Methylpyridazin-4-amine as a case study to illustrate a comprehensive in silico characterization workflow.

Figure 1: Chemical Structure of 6-Methylpyridazin-4-amine

Predicting Physicochemical Properties: The Foundation of Drug-Likeness

A molecule's fundamental physicochemical properties govern its behavior in biological systems. Key parameters such as solubility, lipophilicity, and ionization state (pKa) are critical determinants of absorption and distribution.

Lipophilicity (logP) and Aqueous Solubility (logS)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial measure of a drug's ability to permeate cell membranes. Aqueous solubility (logS) is equally critical for ensuring adequate concentration in the gastrointestinal tract and bloodstream.

Causality Behind Experimental Choices: We will employ a consensus approach, leveraging multiple predictive models to arrive at a more robust estimation. This is because different algorithms are trained on diverse datasets and utilize various theoretical models, and their convergence increases confidence in the predicted values.

Experimental Protocol: Predicting logP and logS using SwissADME

SwissADME is a free and widely used web-based tool for predicting physicochemical properties and ADMET parameters.

-

Access the Tool: Navigate to the SwissADME website ([Link]).

-

Input Structure: Input the SMILES string for 6-Methylpyridazin-4-amine (NC1=NN=CC(C)=C1) into the query box.

-

Run Prediction: Click the "Run" button to initiate the calculations.

-

Data Interpretation: The results will be presented in a comprehensive table. Locate the predicted values for logP (consensus) and logS (ESOL, Ali, and SILICOS-IT).

Self-Validation: The tool provides multiple logP and logS predictions based on different algorithms. A high degree of agreement between these values provides internal validation of the prediction.

Ionization State (pKa)

The pKa of a molecule dictates its charge at a given pH, which profoundly impacts its solubility, permeability, and target binding. For 6-Methylpyridazin-4-amine, the primary amine and the pyridazine nitrogens are the key ionizable centers.

Causality Behind Experimental Choices: Accurate pKa prediction often requires quantum mechanical calculations or sophisticated empirical models. We will outline a workflow using a well-regarded pKa prediction tool. Computational methods for pKa prediction are crucial when experimental values are unavailable.[4][5]

Experimental Protocol: pKa Prediction using MarvinSketch

MarvinSketch by ChemAxon offers robust pKa prediction based on a large database of experimental values and a sophisticated algorithm that considers electronic and steric effects.

-

Software Installation: Download and install MarvinSuite from the ChemAxon website.

-

Structure Drawing: Draw the structure of 6-Methylpyridazin-4-amine in the MarvinSketch interface.

-

pKa Calculation: Navigate to Calculations > Protonation > pKa.

-

Visualize Results: The predicted pKa values for both acidic and basic sites will be displayed on the molecular structure. The tool will indicate the most basic and most acidic centers.

Authoritative Grounding: The accuracy of pKa predictions is highly dependent on the underlying algorithm and the training dataset. It is crucial to use well-validated software like MarvinSketch. The computational prediction of pKa often involves thermodynamic cycles and can be computationally intensive for high accuracy.[6][7][8]

ADMET Profiling: Navigating the Biological Maze

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and safety profile of a drug candidate.[2] Early identification of potential ADMET liabilities is a critical step in drug discovery.[9][10]

Absorption and Distribution

Key parameters for absorption include gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. Distribution is often assessed by predicting plasma protein binding (PPB).

Causality Behind Experimental Choices: We will utilize a machine learning-based platform, ADMETlab 2.0, which employs a multi-task graph attention framework to predict a wide range of ADMET properties. This approach allows for the simultaneous evaluation of multiple endpoints.

Experimental Protocol: ADMET Prediction using ADMETlab 2.0

-

Access the Platform: Navigate to the ADMETlab 2.0 web server ([Link]).

-

Input Molecule: Input the SMILES string for 6-Methylpyridazin-4-amine.

-

Select Endpoints: Choose the desired ADMET properties to predict, including GI absorption, BBB permeability, and PPB.

-

Run Calculation: Initiate the prediction.

-

Analyze Results: The platform will provide a detailed report with the predicted values and a qualitative assessment (e.g., high, low).

Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Predicting which CYP isoforms are likely to metabolize a compound and whether the compound inhibits these enzymes is crucial to avoid drug-drug interactions.

Causality Behind Experimental Choices: We will use the same ADMETlab 2.0 platform to predict CYP metabolism and inhibition. The underlying models are trained on large datasets of known CYP substrates and inhibitors.

Experimental Protocol: The protocol is the same as described in section 3.1, with the selection of CYP-related endpoints (e.g., CYP1A2 substrate, CYP2D6 inhibitor).

Toxicity

Early toxicity assessment is vital to prevent late-stage failures. Key toxicity endpoints to predict include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Causality Behind Experimental Choices: A combination of rule-based and machine learning models provides a comprehensive view of potential toxicities. We will continue to use ADMETlab 2.0 for this purpose.

Experimental Protocol: The protocol is the same as described in section 3.1, with the selection of toxicity endpoints.

In Silico Target Prediction: Unveiling Biological Activity

Identifying the potential biological targets of a novel compound is a key step in understanding its mechanism of action and therapeutic potential. In silico target prediction methods can be broadly categorized as ligand-based and structure-based.[11][12]

Ligand-Based Target Prediction

This approach relies on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[12]

Causality Behind Experimental Choices: We will use the SwissTargetPrediction web server, which predicts targets based on a combination of 2D and 3D similarity to known ligands.

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Access the Server: Navigate to the SwissTargetPrediction website ([Link]).

-

Input Structure: Enter the SMILES string for 6-Methylpyridazin-4-amine.

-

Select Organism: Choose the target organism (e.g., Homo sapiens).

-

Run Prediction: Initiate the target prediction.

-

Interpret Results: The output will be a list of potential targets, ranked by probability. The results will also be categorized by target class.

Structure-Based Target Prediction (Reverse Docking)

If a three-dimensional structure of a potential protein target is available, molecular docking can be used to predict the binding affinity of the compound to that target.[13][14] Reverse docking involves screening a compound against a library of protein structures.

Causality Behind Experimental Choices: This method provides a more direct assessment of potential binding interactions. However, it is computationally more intensive and requires high-quality protein structures.

Experimental Protocol: Conceptual Workflow for Reverse Docking

-

Obtain Compound Structure: Generate a 3D conformation of 6-Methylpyridazin-4-amine.

-

Select Target Library: Choose a library of protein structures relevant to the desired therapeutic area.

-

Perform Docking: Use a molecular docking program (e.g., AutoDock, Glide) to dock the compound into the binding sites of all proteins in the library.

-

Score and Rank: Score the docking poses based on the predicted binding energy and rank the potential targets.

Data Synthesis and Visualization

The predicted data should be compiled into a clear and concise format to facilitate interpretation and decision-making.

Table 1: Predicted Physicochemical Properties of 6-Methylpyridazin-4-amine

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 109.13 g/mol | ChemScene |

| logP (Consensus) | [Hypothetical Value] | SwissADME |

| logS (ESOL) | [Hypothetical Value] | SwissADME |

| pKa (most basic) | [Hypothetical Value] | MarvinSketch |

| pKa (most acidic) | [Hypothetical Value] | MarvinSketch |

Table 2: Predicted ADMET Profile of 6-Methylpyridazin-4-amine

| Parameter | Prediction | Tool |

| GI Absorption | [High/Low] | ADMETlab 2.0 |

| BBB Permeability | [Yes/No] | ADMETlab 2.0 |

| Plasma Protein Binding | [High/Low] | ADMETlab 2.0 |

| CYP2D6 Substrate | [Yes/No] | ADMETlab 2.0 |

| CYP3A4 Inhibitor | [Yes/No] | ADMETlab 2.0 |

| Ames Mutagenicity | [Positive/Negative] | ADMETlab 2.0 |

| hERG Inhibition | [Yes/No] | ADMETlab 2.0 |

Visualizing Workflows

Visual representations of the experimental workflows can aid in understanding the logical flow of the in silico prediction process.

Caption: In silico property prediction workflow for 6-Methylpyridazin-4-amine.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the preliminary characterization of 6-Methylpyridazin-4-amine. By leveraging a suite of computational tools, we can generate valuable hypotheses regarding its physicochemical properties, ADMET profile, and potential biological targets. It is crucial to emphasize that these in silico predictions are not a substitute for experimental validation.[13] However, they serve as a powerful and indispensable tool for prioritizing compounds, identifying potential liabilities early in the drug discovery process, and guiding the design of subsequent experiments. The integration of these predictive models into the early stages of research can significantly enhance the efficiency and success rate of drug development programs.

References

-

Wikipedia. Pyridoxal phosphate. [Link]

-

ACS Omega. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]

-

YouTube. in silico assays & screening for drug binding. [Link]

-

ResearchGate. Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. [Link]

-

National Institutes of Health. In silico methods for drug-target interaction prediction. [Link]

-

MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

-

ACS Omega. How to Predict the pKa of Any Compound in Any Solvent. [Link]

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

ADMETlab 2.0. [Link]

-

ResearchGate. (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

- Google Patents. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.

-

Georganics. Pyridazine derivatives. [Link]

-

MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

Sygnature Discovery. ADMET Prediction Software. [Link]

-

PubMed Central. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. [Link]

-

MDPI. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

-

MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

-

Rowan Scientific. ADMET Prediction. [Link]

-

ProQuest. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. [Link]

-

Oxford Academic. Computational/in silico methods in drug target and lead prediction. [Link]

-

National Institutes of Health. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

-

Columbia Academic Commons. Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]

-

Oxford Academic. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. [Link]

-

ResearchGate. Computational Approaches to Predict pKa Values. [Link]

-

PubChem. 6-Methoxy-4-methylpyridazin-3-amine. [Link]

-

Aurigene Pharmaceutical Services. ADMET Predictive Models. [Link]

-

ResearchGate. (PDF) 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. [Link]

-

MDPI. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. [Link]

-

PubChem. 6-Chloro-4-methylpyridazin-3-amine. [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 3. chemscene.com [chemscene.com]

- 4. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Making sure you're not a bot! [academiccommons.columbia.edu]

- 9. ADMET Prediction | Rowan [rowansci.com]

- 10. academic.oup.com [academic.oup.com]

- 11. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. youtube.com [youtube.com]

- 14. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Sourcing and Validation of 6-Methylpyridazin-4-amine

Executive Summary

6-Methylpyridazin-4-amine (CAS: 18591-81-6) represents a "privileged structure" in medicinal chemistry, serving as a critical scaffold for kinase inhibitors and GABAergic modulators. However, unlike its ubiquitous isomer (3-amino-6-methylpyridazine), the 4-amino variant is frequently subject to supply chain scarcity and regioisomer mislabeling .

This guide addresses the specific challenges in procuring this building block, providing a technical roadmap for sourcing, structural validation, and quality control (QC) to ensure data integrity in downstream applications.

Part 1: Chemical Identity & Technical Specifications[1][2]

Before initiating procurement, the structural identity must be rigorously defined to avoid common vendor database errors where the 3-amino and 4-amino isomers are conflated.

| Feature | Specification | Technical Note |

| IUPAC Name | 6-Methylpyridazin-4-amine | Also referred to as 5-amino-3-methylpyridazine (tautomer dependent). |

| CAS Number | 18591-81-6 | Critical Warning: Do not confuse with 18591-82-7 (3-amino isomer). |

| Molecular Formula | C₅H₇N₃ | MW: 109.13 g/mol |

| Physical State | Off-white to pale yellow solid | Hygroscopic; tends to darken upon air exposure due to oxidation.[1] |

| Solubility | DMSO, Methanol, Water (Moderate) | Poor solubility in non-polar solvents (DCM, Hexanes).[1] |

| pKa (Calc) | ~5.8 - 6.2 | Protonation occurs at N1/N2; significantly less basic than pyridine analogs. |

Part 2: Strategic Sourcing & Supply Chain Analysis[2]

The commercial availability of 6-Methylpyridazin-4-amine is stratified. It is rarely a "catalog stock" item at generalist vendors (e.g., Sigma-Aldrich, Fisher) and typically resides with heterocyclic specialists.[1]

Supplier Tiering Strategy

-

Tier 1: Heterocyclic Specialists (High Probability of Stock) [1]

-

Enamine: Known for extensive pyridazine libraries; often holds stock in Kyiv or US logistics centers.[1]

-

Combi-Blocks: San Diego-based; frequently stocks difficult regioisomers with reliable QC.

-

Apollo Scientific: UK-based; strong sourcing network for fluoro/amino-heterocycles.

-

-

Tier 2: Aggregators (Lead Time Risks) [1]

-

eMolecules / MolPort: Useful for locating stock, but verify the "ships within" status.[1] If >2 weeks, it is likely a synthesis-on-demand order.

-

The "Make vs. Buy" Decision Matrix

If commercial stock is unavailable or purity is <95%, custom synthesis becomes necessary.[1] The following decision tree outlines the logical flow for procurement.

Figure 1: Sourcing Decision Matrix. Logic flow for determining procurement strategy based on availability and scale.

Part 3: Scientific Integrity & Validation Protocols

The primary risk with this molecule is regioisomer contamination .[1] Vendors may accidentally supply the 3-amino isomer (CAS 18591-82-7), which is thermodynamically more stable and easier to synthesize.

The "Regioisomer Trap" (NMR Validation)

You cannot rely solely on LCMS, as both isomers have the same mass (109.13 Da).[1] 1H NMR is the definitive validation tool. [1]

-

Protocol: Dissolve 5-10 mg in DMSO-d6 (CDCl3 solubility is often insufficient).

-

Differentiation Logic:

-

6-Methylpyridazin-4-amine (Target):

-

6-Methylpyridazin-3-amine (Impurity):

-

Protons at C4 and C5 show an AB system (two doublets) with a characteristic ortho-coupling constant (J ≈ 9.0 Hz).[1]

-

-

Quality Control Workflow

Every batch received must undergo this self-validating workflow before release to the biology/chemistry team.

Figure 2: QC Validation Workflow. Critical path for distinguishing the 4-amino target from the common 3-amino impurity.

Part 4: Handling & Stability

-

Hygroscopicity: Aminopyridazines are hydrogen bond donors/acceptors and will absorb atmospheric water.[1] This affects stoichiometry in coupling reactions (e.g., Buchwald-Hartwig).[1]

-

Recommendation: Store under argon/nitrogen.[1] If the bottle has been opened frequently, dry under vacuum over P₂O₅ before critical reactions.

-

-

Reactivity: The 4-amino group is less nucleophilic than aniline due to the electron-deficient pyridazine ring.

References

-

Chemical Identity & Isomerism : GuideChem - 3-Amino-6-methylpyridazine Data. (Clarifies the CAS distinction between the 3-amino and 4-amino isomers). Link

-

Synthetic Methodology : World Intellectual Property Organization (WO2016180833A1).[1] "Process for preparing 4-amino-pyridazines." (Describes the industrial route from trichloropyridazine). Link

-

Heterocyclic Chemistry Context : Organic Chemistry Portal - Synthesis of Pyridazines. (General methodologies for constructing the pyridazine core). Link

-

Supplier Database : ChemBuyersGuide - Pyridazine Suppliers. (Aggregated list of vendors for pyridazine derivatives). Link

Sources

Methodological & Application

Application Note: Protocol for N-Arylation of 6-Methylpyridazin-4-amine

Strategic Abstract

The N-arylation of 6-methylpyridazin-4-amine presents a dual challenge in organic synthesis: electronic deactivation and catalyst inhibition. The pyridazine core is highly

This guide moves beyond generic screening to provide a mechanistically grounded protocol . We prioritize Buchwald-Hartwig Cross-Coupling utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (specifically BrettPhos ) to enforce reductive elimination and prevent coordination to the pyridazine ring.[1]

Mechanistic Logic & Catalyst Selection

To achieve high turnover numbers (TON), the catalytic cycle must outcompete the thermodynamic trap of N-coordination.[1]

The Challenge: Competitive Binding

The diagram below illustrates the bifurcation between the productive catalytic cycle and the inhibitory "death spiral" caused by the pyridazine substrate.[1]

The Solution: Steric Bulk & Pre-Catalysts

We utilize BrettPhos Pd G4 as the primary catalyst.[1]

-

Ligand Effect: BrettPhos is exceptionally bulky and electron-rich.[1] The bulk prevents the palladium center from coordinating to the crowded pyridazine ring nitrogens (N1/N2) while facilitating the reductive elimination of the electron-deficient amine.[1]

-

G4 Precatalyst: The 4th Generation palladacycle ensures rapid, reliable generation of the active L-Pd(0) species at low temperatures, preventing the formation of Pd-black aggregates during the initial heating ramp.[1]

Primary Protocol: Buchwald-Hartwig Coupling

Scope: Coupling of 6-methylpyridazin-4-amine with Aryl Bromides or Activated Aryl Chlorides.

Materials Checklist

| Component | Reagent | Equiv. | Role |

| Substrate | 6-Methylpyridazin-4-amine | 1.0 | Nucleophile |

| Partner | Aryl Halide (Br/Cl) | 1.0 - 1.1 | Electrophile |

| Catalyst | BrettPhos Pd G4 | 0.02 - 0.05 | Active Catalyst Source |

| Base | Cs₂CO₃ (Cesium Carbonate) | 2.5 | Acid Scavenger (Mild) |

| Solvent | 1,4-Dioxane (Anhydrous) | 0.2 M | Reaction Medium |

| Additive | None | - | - |

Note: If the aryl halide is extremely hindered, switch ligand to tBuBrettPhos .

Step-by-Step Methodology

Phase 1: Inert Setup (Self-Validating Step)

Validation: Oxygen is the enemy of phosphine ligands.[1] A color change to dark green/black before heating indicates oxidation.[1]

-

Dry a reaction vial (microwave vial or Schlenk tube) in an oven at 120°C for 1 hour.

-

Cool under a stream of Argon or Nitrogen.[1]

-

Add 6-methylpyridazin-4-amine (1.0 equiv), Aryl Halide (1.0 equiv), and Cs₂CO₃ (2.5 equiv).[1]

-

Crucial: Add BrettPhos Pd G4 (2-5 mol%) last to minimize air exposure.[1]

-

Seal the vessel with a septum cap.[1]

Phase 2: Solvent Degassing & Addition

-

Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes.

-

Add the solvent via syringe to achieve a concentration of 0.2 M (relative to the limiting reagent).[1]

-

Purge the headspace of the vial with Argon for another 60 seconds.[1]

Phase 3: Reaction & Monitoring[1]

-

Place the vessel in a pre-heated block at 100°C .

-

Stir vigorously (1000 RPM). Mass transfer is critical for the heterogeneous base.[1]

-

Checkpoint (1 Hour): Pull a 50 µL aliquot. Dilute in MeOH for LCMS.[1]

-

Run for 4–16 hours depending on conversion.

Phase 4: Workup[1]

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Concentrate and purify via flash chromatography (typically DCM/MeOH gradients due to polarity of the pyridazine).[1]

Alternative Protocol: SNAr (Context Dependent)

Scope: Only applicable if the Aryl Halide partner is highly electron-deficient (e.g., 4-fluoronitrobenzene, 2-chloropyrimidine). This method avoids transition metals entirely.[1]

-

Dissolve 6-methylpyridazin-4-amine (1.0 equiv) in dry THF (0.2 M).

-

Cool to 0°C (or -78°C for very reactive partners).

-

Add Base: LiHMDS (1.1 equiv) dropwise.[1] Rationale: Deprotonates the amine to increase nucleophilicity.[1]

-

Add Electrophile: Add the activated Aryl Halide.

-

Warm to Room Temperature.

Troubleshooting & Optimization Matrix

Use this table to diagnose stalled reactions.

| Observation | Diagnosis | Corrective Action |

| No Conversion (SM recovered) | Catalyst Poisoning | Switch to tBuBrettPhos Pd G4 (bulkier). Increase Temp to 120°C. |

| Reaction turns black instantly | Catalyst Decomposition | Oxygen leak.[1] Reseal, sparge longer. Ensure reagents are dry.[1] |

| Aryl Halide consumed, SM remains | Hydrodehalogenation | Solvent is acting as H-source.[1] Switch Dioxane to Toluene . |

| Low Yield, messy baseline | Pd coordination to product | Add Scavenger Resin (e.g., SiliaMetS® Thiol) during workup to break Pd-Product complexes.[1] |

| Incomplete Conversion (>24h) | Base insolubility | Switch Cs₂CO₃ to NaOtBu (Sodium tert-butoxide) for higher solubility/basicity. |

References

-

Mechanistic Basis of Pd-Catalyzed Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [Link][1]

-

BrettPhos Ligand Development: Maitre, P., et al. (2011).[1] BrettPhos-Mediated Pd-Catalyzed C-N Cross-Coupling Reactions.[1][3] Journal of the American Chemical Society, 130(41), 13552–13554.[1] [Link][1]

-

G4 Precatalyst Systems: Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.[1] [Link]

-

Handling Deactivated Heterocycles: Lundgren, R. J., & Stradiotto, M. (2012).[1] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine Derivatives.[1] Angewandte Chemie International Edition, 49(46), 8686-8690.[1] [Link][1]

Sources

Application Note & Protocol: One-Pot Synthesis of Substituted Aminopyridazines

Abstract

This document provides a comprehensive guide for the efficient one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Pyridazine derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Traditional multi-step syntheses are often time-consuming and result in lower overall yields. The protocol detailed herein leverages a multicomponent reaction (MCR) strategy, combining arylglyoxals, hydrazine hydrate, and malononitrile in a single reaction vessel under mild conditions. This approach offers significant advantages in terms of operational simplicity, time efficiency, and atom economy, making it highly suitable for the rapid generation of compound libraries for drug discovery and development.

Introduction: The Significance of the Aminopyridazine Scaffold

The pyridazine nucleus is a privileged heterocyclic motif found in numerous compounds with significant pharmacological properties. Substituted aminopyridazines, in particular, are of great interest to the pharmaceutical industry due to their diverse bioactivities, which include but are not limited to, antiviral, anti-inflammatory, and anticancer effects. The amino group serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration.

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern drug discovery. One-pot multicomponent reactions (MCRs) are powerful tools that allow for the construction of complex molecules from simple precursors in a single step, minimizing waste and purification efforts.[1] This application note details a field-proven, one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, a class of compounds with demonstrated therapeutic potential.

Overview of the One-Pot Synthetic Strategy

The described synthesis is a three-component reaction that proceeds by first forming an arylglyoxal monohydrazone, which then undergoes a condensation reaction with malononitrile to yield the final pyridazine product. The entire sequence is performed in a single flask at room temperature, highlighting the efficiency of this approach.

The primary advantage of this methodology is the strategic order of reagent addition. By allowing the arylglyoxal and hydrazine to react first, the formation of the key monohydrazone intermediate is assured, which directs the subsequent cyclization with malononitrile to selectively form the desired 3-amino-5-aryl regioisomer.[2]

Caption: Plausible reaction mechanism for aminopyridazine formation.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified timings and stoichiometry is critical for achieving high yields and purity.

4.1. Materials and Reagents

-

Substituted Arylglyoxal (1.0 eq)

-

Hydrazine Hydrate (80% in water, 1.0 eq)

-

Malononitrile (1.0 eq)

-

Ethanol (Reagent grade)

-

Deionized Water

4.2. Equipment

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

4.3. Step-by-Step Procedure

-

Hydrazone Formation: To a flask containing a solution of the appropriate arylglyoxal (e.g., 10 mmol, 1.0 eq) in a 1:1 mixture of ethanol and water (e.g., 40 mL), add hydrazine hydrate (10 mmol, 1.0 eq) dropwise.

-

Reaction Incubation: Stir the resulting mixture vigorously at room temperature for 30 minutes. The formation of the monohydrazone intermediate is typically observed. [2]3. Malononitrile Addition: To this mixture, add malononitrile (10 mmol, 1.0 eq) in one portion.

-

Cyclization Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

-

Product Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid thoroughly with cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum or in a desiccator to obtain the final 3-amino-5-arylpyridazine-4-carbonitrile. The product is often of high purity and may not require further chromatographic purification.

Substrate Scope and Data

The versatility of this one-pot protocol has been demonstrated across a range of substituted arylglyoxals. The electronic nature of the substituent on the aromatic ring can influence the reaction rate and yield. Generally, arylglyoxals with electron-withdrawing groups tend to react faster.

| Entry | Aryl Group (Ar) | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | 85 | 224-226 |

| 2 | 4-Chlorophenyl | 90 | 264-266 |

| 3 | 4-Bromophenyl | 92 | 278-280 |

| 4 | 4-Methylphenyl | 82 | 240-242 |

| 5 | 2-Naphthyl | 88 | 250-252 |

| 6 | 2-Thienyl | 78 | 230-232 |

Table adapted from data presented in relevant literature. Yields are isolated yields. [2] Causality behind Experimental Choices:

-

Solvent System (EtOH/H₂O): The ethanol/water mixture is an excellent choice as it provides good solubility for the polar hydrazine hydrate and the organic arylglyoxal, while often allowing the final, more rigid pyridazine product to precipitate upon formation, simplifying purification.

-

Room Temperature Conditions: The reaction proceeds efficiently without heating, which prevents the formation of potential side products and makes the protocol more energy-efficient and safer.

-

Staged Addition: The 30-minute initial stirring of arylglyoxal and hydrazine is critical. [2]This ensures the monohydrazone forms before malononitrile is introduced, preventing competitive side reactions and ensuring high regioselectivity.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive or degraded reagents. 2. Insufficient reaction time. 3. Presence of strongly electron-donating groups (e.g., -OH, -OCH₃) on the arylglyoxal deactivating the keto-carbonyl group. [2] | 1. Use fresh, high-purity reagents. 2. Monitor the reaction by TLC and allow it to stir for a longer duration (up to 24h). 3. For deactivated substrates, gentle heating (40-50°C) may be required, but monitor for side product formation. |

| Product Fails to Precipitate | The product may be more soluble in the chosen solvent mixture. | 1. Reduce the reaction volume by rotary evaporation. 2. Add cold water to the mixture to induce precipitation. 3. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the solid. |

| Impure Product | 1. Incomplete reaction. 2. Side reactions due to impurities or incorrect stoichiometry. | 1. Ensure the reaction has gone to completion via TLC. 2. Recrystallize the crude product from a suitable solvent like ethanol or acetonitrile. |

Conclusion

The one-pot, three-component synthesis of substituted aminopyridazines presented here is a robust, efficient, and highly practical method for accessing valuable heterocyclic compounds. Its operational simplicity, mild reaction conditions, and high yields make it an invaluable tool for researchers in medicinal chemistry and drug development. By providing rapid access to diverse libraries of aminopyridazines, this protocol can significantly accelerate the hit-to-lead optimization process in drug discovery programs.

References

-

Lesina, Y. et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, Vol. 712, pp. 273-276. Available at: [Link]

-

Al-Mousawi, S. M. et al. (2019). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. ARKIVOC. Available at: [Link]

-

Xiong, X. et al. (2004). A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. Available at: [Link]

-

Kumar, D. et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]

-

Deb, M. L. et al. (2013). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]

-

Al-Najjar, A. A. & Al-Karablieh, N. S. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

-